

Verifying Corilagin's Engagement with Target Proteins: A Comparative Analysis

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Compound of Interest

Compound Name: Corilagin (Standard)

Cat. No.: B7819201

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For researchers, scientists, and drug development professionals, confirming the direct binding of a therapeutic compound to its intended target is a critical step in the validation process. This guide provides a comparative overview of experimental data and methodologies for confirming the binding of corilagin, a naturally occurring polyphenol, to its protein targets. We will focus on its interactions with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and explore its potential, though currently unconfirmed, interaction with Aurora A kinase.

Quantitative Assessment of Corilagin's Binding Affinity

The strength of the interaction between a ligand and its target protein is quantified by the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC_{50}). A lower value for these metrics indicates a stronger binding affinity or greater inhibitory potency, respectively. The available data for corilagin's interaction with its targets and a comparison with alternative inhibitors are summarized below.

Target Protein	Compound	Method	Binding Affinity (Kd)	Inhibitory Concentration (IC50)
SARS-CoV-2 Spike Protein (RBD)	Corilagin	Surface Plasmon Resonance (SPR)	1.8 nM	
Corilagin	ELISA	24.9 μ M[1]		
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)	Corilagin	Biochemical Assays	Data not available	Data not available[2]
DG046 (phosphinic pseudopeptide)	Co-crystallization	86 nM[3]		
Benzofuran Derivatives	Biochemical Assays	Nanomolar range[4][5]		
Aurora A Kinase	Corilagin	-	No direct binding data available	IC50 against various cancer cell lines (e.g., 28.8 \pm 1.2 μ M for A549 lung cancer)[6]
Staurosporine	Kinase Profiler Assay	0.08 μ M[7]		
Compounds 16 & 17 (benzo[d]imidazole-4,7-dione analogues)	Kinase Profiler Assay	9.17 μ M and 7.47 μ M, respectively[7]		

Experimental Protocols for Binding Confirmation

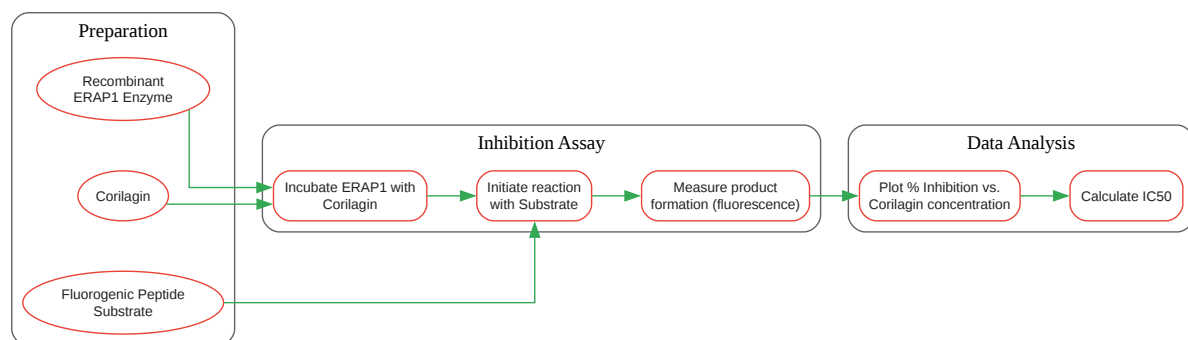
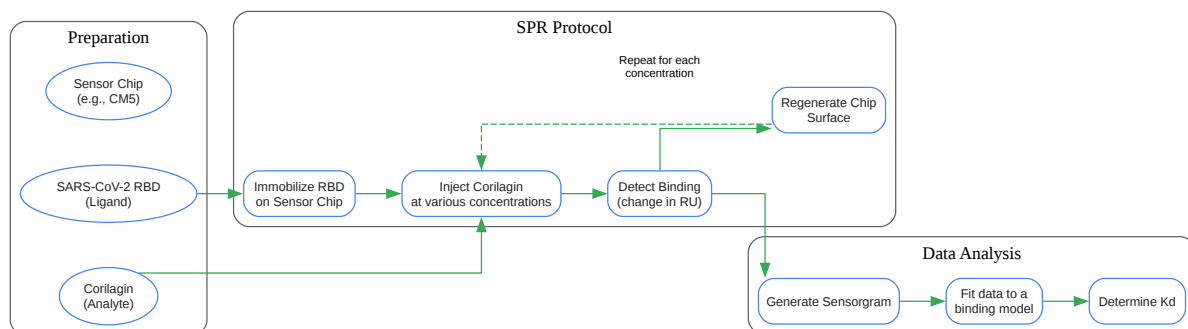
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the binding of corilagin to its target proteins.

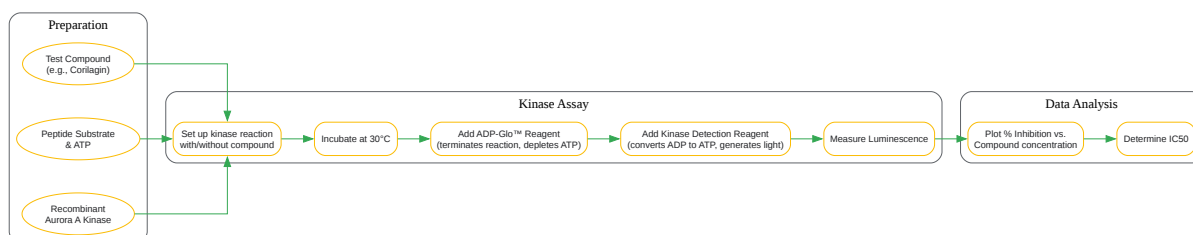
Surface Plasmon Resonance (SPR) for Corilagin-RBD Interaction

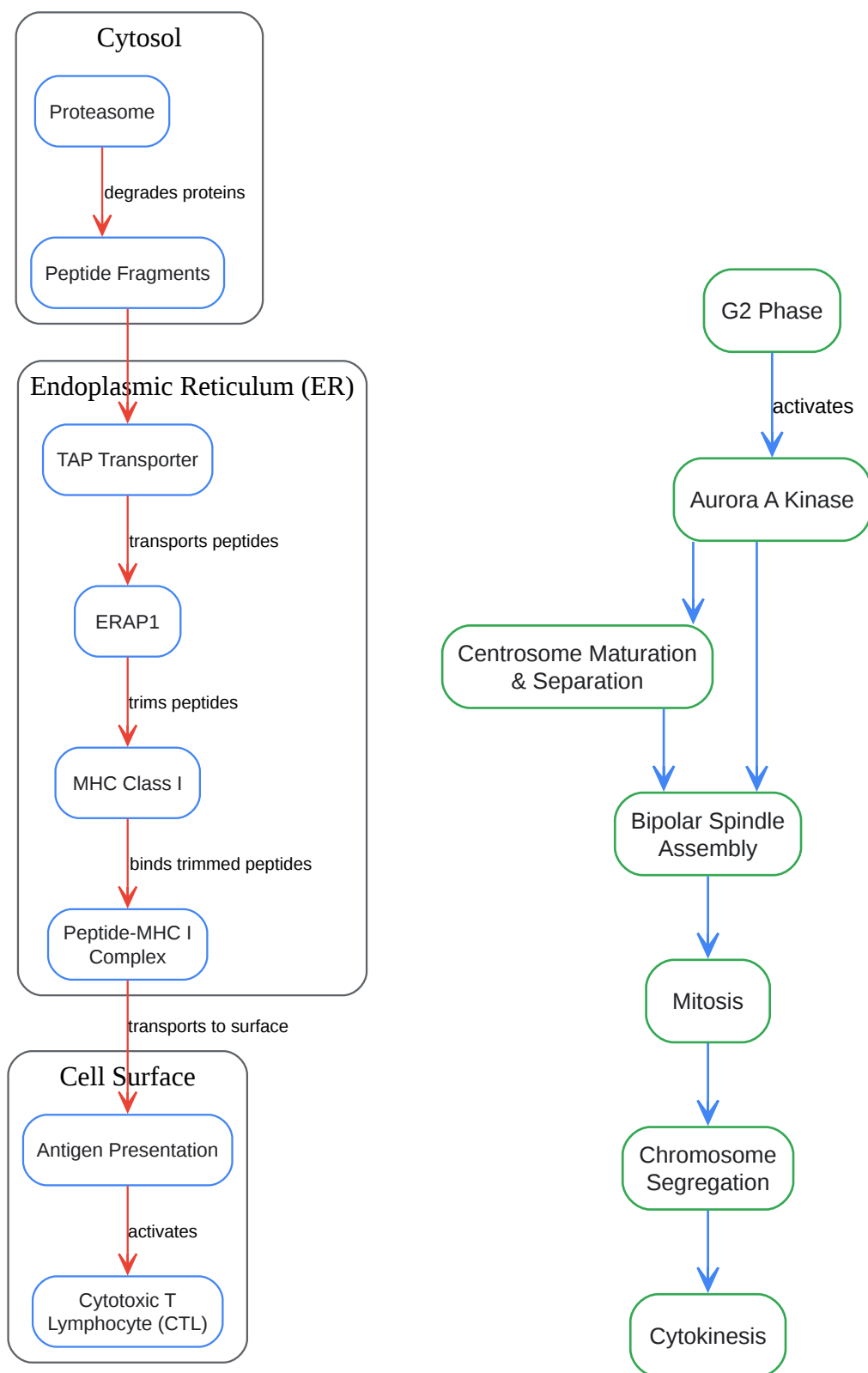
This method allows for the real-time, label-free analysis of binding kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One molecule (the ligand) is immobilized on the chip surface, and its binding partner (the analyte) is flowed over the surface.

Experimental Workflow:







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